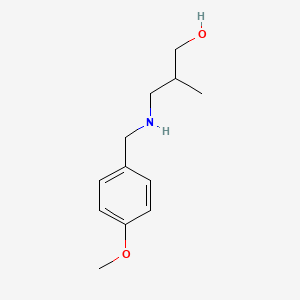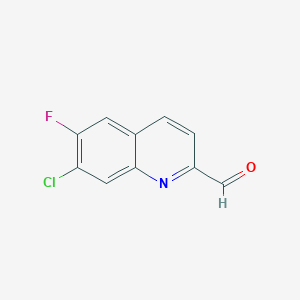
7-chloro-6-fluoroquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-6-fluoroquinoline-2-carbaldehyde: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of both chlorine and fluorine atoms in the quinoline ring enhances the compound’s reactivity and potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoroquinoline-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring . The reaction conditions often require refluxing the reactants in a suitable solvent, such as DMF, under controlled temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-chloro-6-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or neutral conditions.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 7-chloro-6-fluoroquinoline-2-carboxylic acid.
Reduction: 7-chloro-6-fluoroquinoline-2-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-chloro-6-fluoroquinoline-2-carbaldehyde is used as an intermediate in the synthesis of various quinoline derivatives. These derivatives are explored for their potential as catalysts, ligands, and building blocks in organic synthesis .
Biology: The compound is studied for its potential antibacterial and antifungal activities. It serves as a lead compound in the development of new antimicrobial agents .
Medicine: Research into this compound includes its potential use in developing drugs for treating bacterial infections and other diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
Wirkmechanismus
The mechanism of action of 7-chloro-6-fluoroquinoline-2-carbaldehyde involves its interaction with bacterial enzymes. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription . By binding to these enzymes, the compound disrupts bacterial DNA processes, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- 6-fluoroquinoline-2-carbaldehyde
- 7-fluoroquinoline-6-carbaldehyde
- 8-fluoroquinoline-4-carbaldehyde
Comparison: 7-chloro-6-fluoroquinoline-2-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential biological activity compared to other fluoroquinoline derivatives . The specific positioning of these substituents also influences the compound’s chemical properties and interactions with biological targets .
Eigenschaften
CAS-Nummer |
165111-34-2 |
|---|---|
Molekularformel |
C10H5ClFNO |
Molekulargewicht |
209.60 g/mol |
IUPAC-Name |
7-chloro-6-fluoroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-8-4-10-6(3-9(8)12)1-2-7(5-14)13-10/h1-5H |
InChI-Schlüssel |
AQYFLYVSNVPCPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=CC(=C(C=C21)F)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]imidazol-7-amine](/img/structure/B8583407.png)
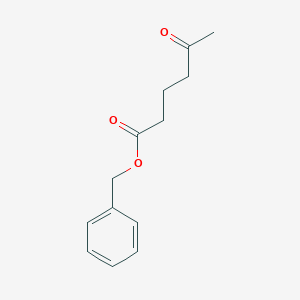

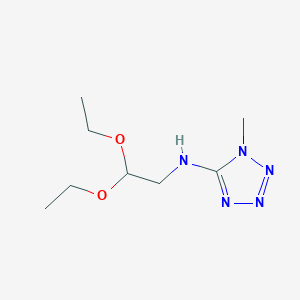
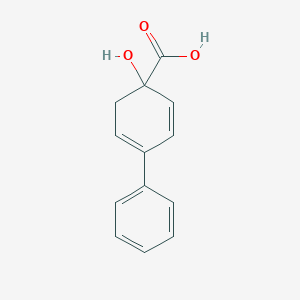

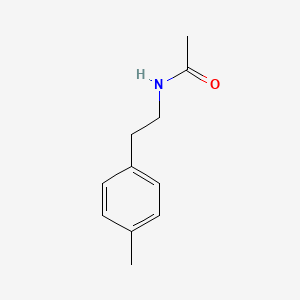
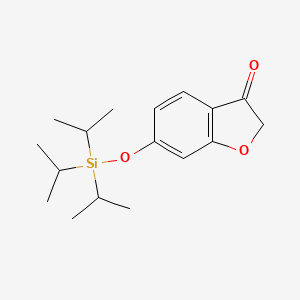

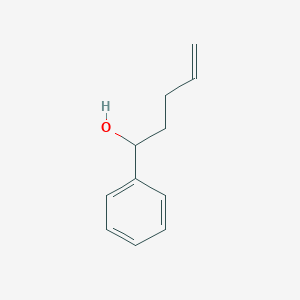

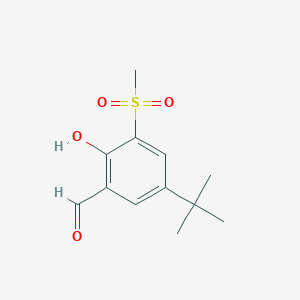
![4-Piperidinone, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-](/img/structure/B8583508.png)
